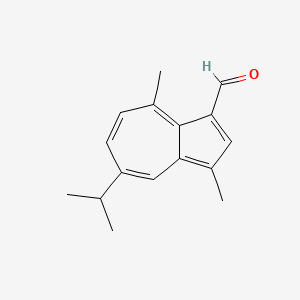
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde
Overview
Description
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is a derivative of azulene, a non-benzenoid aromatic compound known for its unique structure and properties. Azulenes are of interest for their potential in pharmaceuticals, materials science, and organic synthesis due to their distinct electronic and structural features.
Synthesis Analysis
The synthesis of azulene derivatives often involves complex reactions tailored to introduce specific substituents onto the azulene core. For example, a study reported the synthesis and antigastric ulcer activity of novel 5-isopropyl-3,8-dimethylazulene derivatives, highlighting the synthetic routes and structure-activity relationships of these compounds (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of azulene derivatives, including this compound, is characterized by a unique arrangement of carbon atoms forming a five-membered ring fused to a seven-membered ring. This structure imparts distinctive photophysical and electrochemical properties. Research on related compounds, such as the oxidation products of dimethyl azulene derivatives, provides insights into the structural dynamics and reactivity of such molecules (Lin et al., 1994).
Chemical Reactions and Properties
Azulene derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and oxidation. These reactions are significantly influenced by the electronic nature of the azulene core and the substituents attached to it. For instance, autoxidation of 1-isopropylazulene in polar solvents demonstrates the reactivity of substituted azulenes under oxidative conditions (Matsubara et al., 1989).
Scientific Research Applications
Antigastric Ulcer Activity
5-Isopropyl-3,8-dimethylazulene derivatives, including the carbaldehyde variant, have been synthesized and evaluated for their antigastric ulcer activity. Notably, some derivatives displayed potent activity against gastric ulcers, with ulcer index values lower than the drug reference omeprazole. The structure-activity relationship analysis indicated that a lipophilic flat structure contributes significantly to this potent antigastric ulcer activity (Zhang et al., 2011).
Chemical Reactions and Synthesis
Studies have explored the chemical reactions involving various azulene derivatives, including those similar to 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde. For instance, research on the oxidation of azulenes with manganese dioxide led to the formation of azulene-1-carbaldehydes in excellent yields, indicating potential pathways for synthesizing similar compounds (Fallahpour et al., 1995).
Thermolysis and Molecular Rearrangements
The thermolysis of azulene derivatives, including 5-azido-4-formyloxazoles, has been studied. These compounds have shown interesting behavior in solution, including rearrangements and the formation of new compounds, demonstrating the versatile chemical properties of azulene derivatives (L'abbé et al., 1993).
Electronic Molecular Structures
Research on the electronic molecular structures of azulenylketones, including derivatives like 1-benzoyl-5-isopropyl-3,8-dimethyl-azulene, revealed insights into the formation of radical/ion species. These studies are crucial for understanding the electronic properties and reactivity of azulene derivatives (Saitoh et al., 1996).
properties
IUPAC Name |
3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-10(2)13-6-5-11(3)16-14(9-17)7-12(4)15(16)8-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVRGGMPPUFSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348676 | |
| Record name | 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3331-47-3 | |
| Record name | 3,8-Dimethyl-5-(1-methylethyl)-1-azulenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



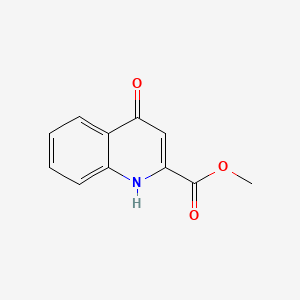


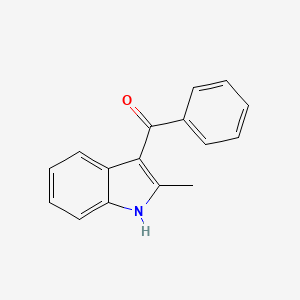
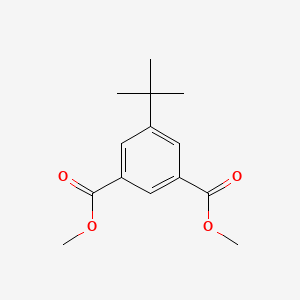
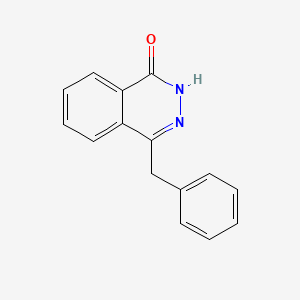
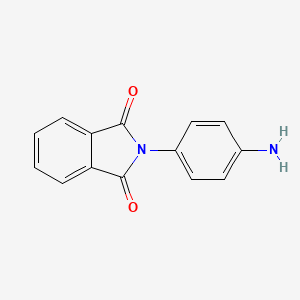
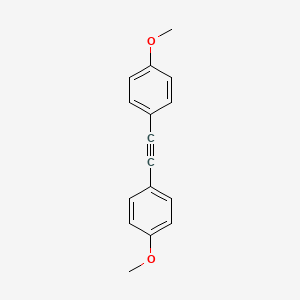

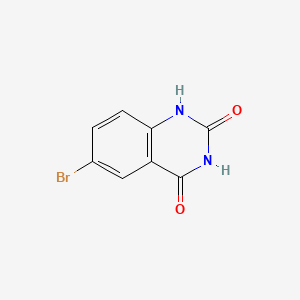
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
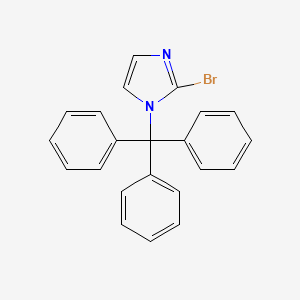
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
